Cytotoxicity Differential: 2- to 3-Fold Lower Toxicity of Monoene-Type vs. Diene-Type Valepotriates in Human Cancer Cell Lines
Isovaltrate, 4a,5-dihydro- (classified as a monoene-type valepotriate) exhibits a quantifiably lower cytotoxic profile compared to diene-type valepotriates such as valtrate, isovaltrate, and acevaltrate. This structural class difference is directly linked to a measurable reduction in cell toxicity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2- to 3-fold less toxic (monoene-type class, which includes Isovaltrate, 4a,5-dihydro-) |
| Comparator Or Baseline | Diene-type valepotriates (valtrate, isovaltrate, acevaltrate): IC50 = 1–6 μM |
| Quantified Difference | 2- to 3-fold lower cytotoxicity (higher IC50 value) |
| Conditions | Human small-cell lung cancer cell line (GLC4) and human colorectal cancer cell line (COLO 320); microculture tetrazolium (MTT) assay; continuous incubation [1] |
Why This Matters
This quantifiable reduction in baseline cytotoxicity is critical for studies investigating non-cytotoxic mechanisms or for applications where a wider therapeutic index is required.
- [1] Bos, R., Hendriks, H., Scheffer, J. J. C., & Woerdenbag, H. J. (1998). Cytotoxic potential of valerian constituents and valerian tinctures. Phytomedicine, 5(3), 219–225. View Source
